Epikatonic acid

Description

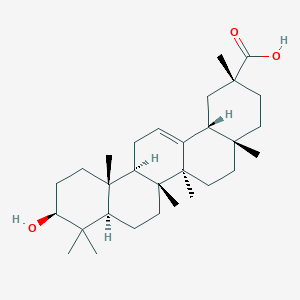

Structure

3D Structure

Properties

IUPAC Name |

(2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-25(2)21-10-13-30(7)22(28(21,5)12-11-23(25)31)9-8-19-20-18-27(4,24(32)33)15-14-26(20,3)16-17-29(19,30)6/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23-,26+,27+,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFSMVXQUWRSIW-FWXFQHTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@](C[C@H]1C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316985 | |

| Record name | Epikatonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Epikatonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034655 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

76035-62-6 | |

| Record name | Epikatonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76035-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epikatonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Epikatonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034655 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

283 - 284 °C | |

| Record name | 3-Epikatonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034655 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Epikatonic Acid: A Comprehensive Technical Guide on its Natural Sources, Discovery, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epikatonic acid, a naturally occurring pentacyclic triterpenoid (B12794562), has been identified in a select number of plant species. This technical guide provides an in-depth overview of the discovery, natural sources, and physicochemical properties of this compound. It further details the experimental protocols for its characterization and discusses its potential biological activities based on the known functions of related oleanane (B1240867) triterpenoids. This document aims to serve as a foundational resource for researchers interested in the therapeutic potential of this complex natural product.

Introduction

Triterpenoids are a large and structurally diverse class of natural products derived from a C30 isoprenoid precursor. Within this class, oleanane-type triterpenoids have garnered significant attention for their wide range of biological activities, including anti-inflammatory, and anticancer properties. This compound, a member of the oleanane family, represents a promising candidate for further pharmacological investigation. This guide synthesizes the current knowledge on this compound to facilitate future research and development efforts.

Discovery and Natural Sources

The definitive structure of 3-Epikatonic acid was elucidated in 2002 by Silva et al. through extensive spectroscopic analysis of a compound isolated from the chloroform (B151607) extract of Austroplenckia populnea[1][2]. The structure and stereochemistry were established using two-dimensional NMR spectroscopic techniques (HMQC, HMBC, and NOESY) and confirmed by single-crystal X-ray diffraction[1][2].

This compound has been isolated from several plant species, primarily belonging to the Celastraceae and Lamiaceae families. The known natural sources are summarized in Table 1.

Table 1: Natural Sources of this compound

| Plant Species | Family | Reference(s) |

| Austroplenckia populnea | Celastraceae | [1][2] |

| Eriope latifolia | Lamiaceae | [3] |

| Eriope blanchetii | Lamiaceae | [3] |

| Helogyne apaloidea Nutt. | Asteraceae | [3] |

| Spermacoce articularis | Rubiaceae | [4] |

| Tripterygium wilfordii | Celastraceae | [4] |

Physicochemical Properties

This compound is a triterpenoid with the molecular formula C₃₀H₄₈O₃ and a molecular weight of 456.7 g/mol [4].

Table 2: Physicochemical Properties of 3-Epikatonic Acid

| Property | Value | Reference(s) |

| Molecular Formula | C₃₀H₄₈O₃ | [4] |

| Molecular Weight | 456.7 g/mol | [4] |

| CAS Number | 76035-62-6 | [4] |

| Physical Description | Solid | [4] |

| Melting Point | 283 - 284 °C | [4] |

| IUPAC Name | (2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid | [4] |

| Synonyms | 3-Epikatonate, (20R)-3beta-Hydroxyolean-12-en-29-oic acid | [4] |

Experimental Protocols

Isolation and Purification

While a specific, detailed protocol for the isolation of this compound from its natural sources is not extensively documented in a single source, a general workflow can be inferred from studies on related triterpenoids. The following represents a probable methodology.

Caption: General workflow for the isolation and purification of this compound.

Structure Elucidation

The definitive structural characterization of this compound was achieved through a combination of modern spectroscopic techniques.

-

2D NMR Spectroscopy : Techniques such as Heteronuclear Multiple Quantum Coherence (HMQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) were instrumental in establishing the connectivity and stereochemistry of the molecule[1][2].

-

X-ray Crystallography : Single-crystal X-ray diffraction analysis provided unambiguous confirmation of the structure and stereochemistry of this compound[1][2].

Biosynthesis of this compound

As a triterpenoid, this compound is synthesized in plants via the mevalonate (B85504) (MVA) pathway. This complex biosynthetic route begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce the universal isoprene (B109036) building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

Caption: The Mevalonate (MVA) pathway for the biosynthesis of this compound.

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the activities of other oleanane-type triterpenoids provide a strong basis for predicting its potential pharmacological effects. Many oleanane triterpenoids have demonstrated significant anti-inflammatory and anticancer properties.

A key mechanism of action for some oleanane triterpenoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and cancer.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Future Directions

This compound represents a promising natural product for further investigation. Key areas for future research include:

-

Quantitative Analysis : Development of validated analytical methods to quantify the yield of this compound in its various natural sources.

-

Isolation Protocol Optimization : Establishment of a standardized and efficient protocol for the isolation and purification of this compound.

-

Biological Screening : Comprehensive in vitro and in vivo studies to elucidate the specific biological activities of this compound, including its potential anti-inflammatory, anticancer, and other therapeutic effects.

-

Mechanism of Action Studies : Detailed molecular investigations to identify the specific signaling pathways and molecular targets of this compound.

Conclusion

This compound is a structurally defined oleanane-type triterpenoid with a limited but identified number of natural sources. While its biological activities have not yet been extensively explored, its structural similarity to other pharmacologically active triterpenoids suggests significant therapeutic potential. This technical guide provides a comprehensive foundation to stimulate and guide future research into this intriguing natural compound.

References

Introduction to Epikatonic Acid and Austroplenckia populnea

An In-depth Technical Guide on the Isolation of Epikatonic Acid from Austroplenckia populnea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of this compound, a pentacyclic triterpenoid (B12794562), from the plant Austroplenckia populnea. Due to the limited availability of a specific, detailed protocol in the existing literature, this document outlines a probable and generalized methodology based on established techniques for the separation of similar natural products from the Celastraceae family.

Austroplenckia populnea, a plant species belonging to the Celastraceae family, is a known source of various bioactive secondary metabolites. Among these, the pentacyclic triterpenoids are of significant interest due to their diverse pharmacological activities. This compound, an oleanane-type triterpenoid, has been successfully isolated from the chloroform (B151607) extract of this plant.[1] The structural elucidation of this compound has been accomplished through advanced spectroscopic techniques such as 2D NMR and X-ray crystallography.[1]

Chemical Profile of the Chloroform Extract of Austroplenckia populnea

The chloroform extract of Austroplenckia populnea is a complex mixture of structurally related triterpenoids. The successful isolation of this compound requires chromatographic separation from these other constituents.

| Compound | Chemical Class |

| This compound | Oleanane-type Triterpenoid |

| Friedelin | Friedelane Triterpenoid |

| Populnonic acid | Friedelane Triterpenoid |

| Abruslactone A | Oleanane-type Triterpenoid |

| Salaspermic acid | Triterpenoid |

| 22β-epi-maytenfolic acid | Triterpenoid |

Table 1: Major triterpenoid constituents isolated from the chloroform extract of Austroplenckia populnea.[1]

Experimental Protocol: Isolation of this compound

The following is a generalized, multi-step protocol for the isolation of this compound from the bark or root wood of Austroplenckia populnea. This protocol is based on common phytochemical techniques for the separation of triterpenoids.

Plant Material Collection and Preparation

-

Collection: Collect the bark or root wood of Austroplenckia populnea.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grinding: Pulverize the dried plant material into a coarse powder using a mechanical grinder to increase the surface area for extraction.

Extraction and Solvent Partitioning

-

Primary Extraction:

-

Macerate the powdered plant material in 95% ethanol (B145695) (or a hydroalcoholic mixture) at room temperature for 72 hours, with occasional agitation.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude hydroalcoholic extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in a mixture of methanol (B129727) and water (e.g., 9:1 v/v).

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity.

-

First, partition against n-hexane to remove nonpolar compounds. Separate and collect the hexane (B92381) fraction.

-

Next, partition the remaining hydroalcoholic layer against chloroform. Separate and collect the chloroform fraction, which is expected to contain this compound.

-

Further partitioning can be done with ethyl acetate (B1210297) to separate compounds of intermediate polarity.

-

Chromatographic Purification of this compound

The chloroform fraction is subjected to chromatographic techniques for the isolation of this compound.

-

Silica (B1680970) Gel Column Chromatography (Initial Separation):

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate.

-

Fraction Collection: Collect fractions of a fixed volume and monitor them by Thin Layer Chromatography (TLC).

-

TLC Analysis: Spot the collected fractions on a silica gel TLC plate. Develop the plate using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v). Visualize the spots under UV light and/or by spraying with an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.

-

Pool the fractions that show a similar TLC profile to that expected for this compound.

-

-

Sephadex LH-20 Column Chromatography (Size Exclusion):

-

To remove smaller molecules and pigments, the pooled fractions can be further purified using a Sephadex LH-20 column with methanol as the mobile phase.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

Column: A reversed-phase C18 column is typically used for the separation of triterpenoids.

-

Mobile Phase: An isocratic or gradient system of methanol and water, or acetonitrile (B52724) and water.

-

Detection: UV detector (triterpenoids typically have poor chromophores, so detection is often performed at low wavelengths, e.g., 210 nm).

-

The purity of the isolated this compound should be confirmed by analytical HPLC and spectroscopic methods (NMR, MS).

-

Visualizations

Experimental Workflow

References

Unraveling the Molecular Architecture of Epikatonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure elucidation of Epikatonic acid, a pentacyclic triterpenoid (B12794562). The determination of its complex molecular architecture is a pivotal step for understanding its physicochemical properties and potential pharmacological activities. This document outlines the logical workflow of the elucidation process, presents key spectroscopic data in a structured format, details the experimental protocols employed, and provides visualizations of the key relationships in the analytical process.

Introduction to this compound

This compound (Chemical Formula: C30H48O3) is a naturally occurring triterpenoid that has been isolated from various plant sources, including Austroplenckia populnea.[1] Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, making them of significant interest in drug discovery and development. The precise determination of the structure of this compound, including its stereochemistry, is fundamental for any further investigation into its biological potential.

The structure of this compound has been unambiguously established as 3β-hydroxy-olean-12-en-29-oic acid . This was achieved through a combination of advanced spectroscopic techniques, primarily multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and confirmed by single-crystal X-ray crystallography.[1]

The Pathway to Structure Elucidation

The process of elucidating the structure of a novel natural product like this compound follows a systematic and logical progression of analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment of the molecular structure.

Caption: Logical workflow for the structure elucidation of this compound.

Spectroscopic Data Analysis

The core of the structure elucidation of this compound lies in the detailed analysis of its spectroscopic data. Mass spectrometry provides the molecular formula, while a suite of NMR experiments reveals the carbon skeleton, the connectivity of protons and carbons, and the relative stereochemistry of the molecule.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the first step in determining the molecular formula of an unknown compound. For this compound, HRMS data would provide an exact mass, which, when analyzed, yields the elemental composition.

| Parameter | Value |

| Molecular Formula | C30H48O3 |

| Molecular Weight | 456.7 g/mol |

| Exact Mass | 456.3603 g/mol |

Table 1: Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments were employed to piece together the structure of this compound.

While the complete NMR data from the primary literature is not fully available, the following tables represent the expected ¹H and ¹³C NMR chemical shifts for the oleanane-type triterpenoid skeleton of this compound.

¹³C NMR Data (Representative)

| Carbon No. | Chemical Shift (δ) ppm | Carbon No. | Chemical Shift (δ) ppm |

| 1 | ~38.5 | 16 | ~23.5 |

| 2 | ~27.2 | 17 | ~46.5 |

| 3 | ~79.0 | 18 | ~41.7 |

| 4 | ~38.8 | 19 | ~45.9 |

| 5 | ~55.2 | 20 | ~30.7 |

| 6 | ~18.4 | 21 | ~34.0 |

| 7 | ~32.6 | 22 | ~32.5 |

| 8 | ~39.3 | 23 | ~28.1 |

| 9 | ~47.6 | 24 | ~15.5 |

| 10 | ~37.1 | 25 | ~15.3 |

| 11 | ~23.5 | 26 | ~16.9 |

| 12 | ~122.5 | 27 | ~26.0 |

| 13 | ~143.6 | 28 | ~28.1 |

| 14 | ~41.9 | 29 | ~181.8 |

| 15 | ~27.7 | 30 | ~33.1 |

Table 2: Representative ¹³C NMR chemical shifts for this compound.

¹H NMR Data (Representative)

| Proton(s) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-3 | ~3.20 | dd | 11.0, 5.0 |

| H-12 | ~5.25 | t | 3.5 |

| CH₃ | ~0.75 - 1.50 | s | - |

Table 3: Representative ¹H NMR chemical shifts for key protons in this compound.

Key 2D NMR Correlations

Two-dimensional NMR experiments were crucial in assembling the molecular structure.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the assignment of proton signals to their corresponding carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds). A critical HMBC correlation was observed between a methyl proton signal at approximately δH 1.50 and the carbon signals at δC 30.5 (C-21), 42.1 (C-19), 43.5 (C-20), and, most importantly, 181.8 (C-29) . This unambiguously established the position of the carboxylic acid group at C-29.

References

Spectroscopic and Crystallographic Profile of Epikatonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epikatonic acid, a naturally occurring pentacyclic triterpenoid, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its spectroscopic and crystallographic data, focusing on Nuclear Magnetic Resonance (NMR) and X-ray crystallography. The information presented herein is crucial for the unambiguous identification, characterization, and further investigation of this compound in research and drug development contexts. All data is compiled from the seminal work on its structure elucidation, offering a centralized resource for detailed molecular analysis.

Chemical Structure and Properties

-

Systematic Name: (2R,4aS,6aS,6bR,8aR,10S,12aR,12bR,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-icosahydropicene-2-carboxylic acid

-

Molecular Formula: C₃₀H₄₈O₃

-

Molecular Weight: 456.7 g/mol

-

Class: Oleanane-type Triterpenoid

NMR Spectroscopic Data

The structure of this compound was elucidated using a combination of one- and two-dimensional NMR techniques. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments.

Table 1: ¹H NMR Data of this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| 3 | 3.22 | dd | 11.5, 4.5 |

| 12 | 5.28 | t | 3.5 |

| 23 | 0.98 | s | |

| 24 | 0.78 | s | |

| 25 | 0.92 | s | |

| 26 | 0.82 | s | |

| 27 | 1.15 | s | |

| 28 | 0.95 | s | |

| 30 | 0.90 | s |

Note: This table presents key proton assignments. For a complete list, refer to the primary literature.

Table 2: ¹³C NMR Data of this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Position | Chemical Shift (δ, ppm) |

| 1 | 38.6 | 16 | 23.6 |

| 2 | 27.2 | 17 | 46.8 |

| 3 | 79.0 | 18 | 41.6 |

| 4 | 38.8 | 19 | 46.0 |

| 5 | 55.2 | 20 | 30.7 |

| 6 | 18.3 | 21 | 34.0 |

| 7 | 32.6 | 22 | 32.4 |

| 8 | 39.8 | 23 | 28.1 |

| 9 | 47.6 | 24 | 15.5 |

| 10 | 37.0 | 25 | 15.6 |

| 11 | 23.4 | 26 | 16.8 |

| 12 | 122.5 | 27 | 25.9 |

| 13 | 143.6 | 28 | 28.4 |

| 14 | 41.9 | 29 | 178.2 |

| 15 | 27.8 | 30 | 21.1 |

X-ray Crystallographic Data

Single-crystal X-ray diffraction analysis provided definitive confirmation of the relative and absolute stereochemistry of this compound.

Table 3: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| CCDC Deposition No. | 173910 |

| Empirical Formula | C₃₀H₄₈O₃ |

| Formula Weight | 456.7 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.123(4) |

| b (Å) | 12.456(2) |

| c (Å) | 29.876(8) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2651.9(18) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.143 |

| Absorption Coefficient (mm⁻¹) | 0.073 |

| F(000) | 1008 |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.118 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

Experimental Protocols

NMR Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard. ¹H NMR data were acquired with a spectral width of 8000 Hz and 32K data points. ¹³C NMR spectra were recorded with a spectral width of 25000 Hz and 64K data points. Two-dimensional NMR experiments, including COSY, HSQC, and HMBC, were performed using standard pulse sequences provided by the manufacturer to establish proton-proton and carbon-proton correlations.

X-ray Crystallography

A single crystal of this compound suitable for X-ray diffraction was obtained by slow evaporation from a solution of methanol (B129727) and acetone. Data were collected at room temperature on a diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualized Workflows and Structures

Diagram 1: Spectroscopic Analysis Workflow

Caption: Workflow for the isolation and structural elucidation of this compound.

Diagram 2: Key Correlations in this compound Structure

Caption: Key HMBC correlations for the structural assignment of this compound.

The Triterpenoid Saponin Biosynthesis Pathway in Tripterygium wilfordii: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripterygium wilfordii, commonly known as Thunder God Vine, is a plant of significant interest in traditional Chinese medicine and modern drug discovery due to its rich repertoire of bioactive secondary metabolites. Among these, triterpenoid (B12794562) saponins (B1172615) are a prominent class of compounds with diverse pharmacological activities. This technical guide provides an in-depth overview of the current understanding of the biosynthesis of these complex molecules in Tripterygium wilfordii. The focus is on the core enzymatic steps, regulatory mechanisms, and the experimental methodologies used to elucidate this pathway. While research on the triterpenoid saponin (B1150181) pathway in this specific plant is ongoing, this guide synthesizes the available data and provides a framework for future investigation.

Core Biosynthesis Pathway

The biosynthesis of triterpenoid saponins in Tripterygium wilfordii is a multi-step process that begins with the universal precursors of all isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are synthesized through two distinct pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids.

The subsequent steps can be broadly categorized into three stages: the formation of the triterpenoid backbone, the functionalization of this backbone, and finally, the glycosylation that yields the saponin.

Triterpenoid Backbone Formation

The formation of the triterpenoid backbone commences with the condensation of IPP and DMAPP units to form geranyl pyrophosphate (GPP), followed by further condensations to yield farnesyl pyrophosphate (FPP) and subsequently squalene. Squalene, a 30-carbon linear hydrocarbon, is the direct precursor to all triterpenoids.

The key cyclization step is catalyzed by oxidosqualene cyclases (OSCs). In Tripterygium wilfordii, specific OSCs are responsible for the formation of different triterpenoid skeletons. For instance, the biosynthesis of the prominent triterpenoid celastrol (B190767) involves the cyclization of 2,3-oxidosqualene (B107256) to friedelin. This reaction is catalyzed by the enzymes TwOSC1 and TwOSC3.

Functionalization of the Triterpenoid Backbone

Following cyclization, the triterpenoid backbone undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). These enzymes introduce hydroxyl groups and other functionalities to the triterpenoid skeleton, creating a diverse array of triterpenoid aglycones (sapogenins).

In the context of celastrol biosynthesis in Tripterygium wilfordii, two specific CYP450s, TwCYP712K1 and TwCYP712K2, have been identified to be involved in the hydroxylation of friedelin. These oxidative steps are crucial for the subsequent glycosylation and contribute to the biological activity of the final compounds.

Glycosylation: The Final Step to Saponins

The defining step in saponin biosynthesis is the attachment of sugar moieties to the triterpenoid aglycone. This process, known as glycosylation, is catalyzed by UDP-dependent glycosyltransferases (UGTs). UGTs transfer a sugar residue, typically from a UDP-sugar donor, to a specific position on the aglycone. The number, type, and linkage of these sugar chains contribute significantly to the structural diversity and biological activity of the resulting saponins.

While the specific UGTs responsible for the glycosylation of triterpenoid aglycones in Tripterygium wilfordii have not yet been fully characterized, the presence and activity of UGTs in this plant have been confirmed. For instance, a UGT designated as TwUGT1 has been identified and shown to catalyze the glucosylation of the diterpene triptophenolide. This finding strongly suggests that a suite of UGTs is actively involved in the modification of various terpenoids, including triterpenoids, within the plant.

Regulation of the Biosynthesis Pathway

The biosynthesis of triterpenoid saponins is a tightly regulated process, influenced by both developmental cues and environmental stimuli. The expression of the biosynthetic genes is controlled by a network of transcription factors. In Tripterygium wilfordii, the transcription factor TwTGA1 has been shown to modulate the biosynthesis of secondary metabolites.

Furthermore, the pathway can be induced by elicitors such as methyl jasmonate (MeJA), a plant hormone involved in defense responses. Studies on Tripterygium wilfordii hairy roots have demonstrated that MeJA treatment can significantly alter the expression of genes in the terpenoid backbone biosynthesis pathway and consequently affect the accumulation of downstream metabolites.

Quantitative Data

The following tables summarize the available quantitative data on the effect of methyl jasmonate (MeJA) on the expression of terpenoid backbone biosynthesis genes and the accumulation of selected secondary metabolites in Tripterygium wilfordii hairy roots. It is important to note that the metabolite data presented here is for a diterpenoid (triptolide) and two alkaloids, as comprehensive quantitative data for triterpenoid saponins under these specific conditions is not yet available in the literature. However, this data provides a valuable insight into the regulatory responses of the broader terpenoid pathway in this plant.

Table 1: Effect of Methyl Jasmonate (100 µM) on the Relative Expression of Terpenoid Backbone Biosynthesis Genes in Tripterygium wilfordii Hairy Roots

| Gene | 3h | 6h | 9h | 12h | 24h |

| MVA Pathway | |||||

| AACT | ↑ | ↓ | ↓ | ↓ | ↓ |

| HMGS | ↑ | ↓ | ↓ | ↓ | ↓ |

| HMGR1 | ↑ | ↓ | ↓ | ↓ | ↓ |

| HMGR2 | ↑ | ↑ | ↑ | ↑ | ↓ |

| MVK | ↓ | ↓ | ↓ | ↑ | ↑ |

| PMK | ↑ | ↑ | ↑ | ↑ | ↓ |

| PMD | ↑ | ↑ | ↑ | ↑ | ↓ |

| MEP Pathway | |||||

| DXS | ↓ | ↓ | ↓ | ↓ | ↓ |

| DXR | ↑ | ↑ | ↑ | ↑ | ↓ |

| MCT | ↑ | ↑ | ↑ | ↑ | ↓ |

| CMK | ↑ | ↑ | ↑ | ↑ | ↓ |

| MDS | ↑ | ↑ | ↑ | ↑ | ↓ |

| HDS | ↑ | ↑ | ↑ | ↑ | ↓ |

| HDR | ↑ | ↑ | ↑ | ↑ | ↓ |

| Downstream Genes | |||||

| FPPS1 | ↑ | ↑ | ↑ | ↑ | ↓ |

| FPPS2 | ↓ | ↓ | ↓ | ↓ | ↓ |

| GGPPS1 | ↑ | ↑ | ↑ | ↑ | ↓ |

| GGPPS2 | ↓ | ↓ | ↓ | ↓ | ↓ |

| SS | ↑ | ↑ | ↑ | ↑ | ↓ |

| SE | ↑ | ↑ | ↑ | ↑ | ↓ |

| TPS21 | ↑ | ↑ | ↑ | ↑ | ↓ |

Data is presented as a qualitative summary of the findings from the cited literature. ↑ indicates upregulation, and ↓ indicates downregulation relative to control.

Table 2: Effect of Methyl Jasmonate (100 µM) on the Accumulation of Selected Metabolites in Tripterygium wilfordii Hairy Roots

| Metabolite | Time of Peak Accumulation (h) | Fold Increase vs. Control |

| Triptolide | 9 | ~1.3 |

| Wilforgine | 6 | ~2.23 |

| Wilforine | 9 | ~1.6 |

Experimental Protocols

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

This protocol outlines the general steps for analyzing the expression levels of biosynthetic genes in Tripterygium wilfordii tissues.

a. RNA Extraction:

-

Harvest fresh plant material (e.g., roots, leaves) and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Extract total RNA using a commercially available plant RNA extraction kit, following the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (A260/280 and A260/230 ratios) and gel electrophoresis.

b. cDNA Synthesis:

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

c. RT-qPCR:

-

Design gene-specific primers for the target biosynthetic genes and a reference gene (e.g., actin or ubiquitin).

-

Prepare the qPCR reaction mixture containing cDNA template, primers, and a SYBR Green-based qPCR master mix.

-

Perform the qPCR reaction in a real-time PCR system with a standard thermal cycling program (initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Analyze the amplification data using the 2-ΔΔCt method to calculate the relative gene expression levels.

Heterologous Expression and Functional Characterization of Biosynthetic Enzymes

This protocol describes a general workflow for expressing and functionally characterizing enzymes from Tripterygium wilfordii in a heterologous host system, such as yeast (Saccharomyces cerevisiae) or Nicotiana benthamiana.

a. Gene Cloning:

-

Amplify the full-length coding sequence of the candidate gene (e.g., a UGT or CYP450) from Tripterygium wilfordii cDNA using PCR with gene-specific primers.

-

Clone the PCR product into an appropriate expression vector for the chosen heterologous host.

b. Heterologous Expression:

-

Yeast: Transform the expression construct into a suitable yeast strain. Grow the transformed yeast in a selective medium and induce protein expression according to the vector's promoter system.

-

N. benthamiana: Infiltrate the leaves of N. benthamiana with Agrobacterium tumefaciens carrying the expression construct. Allow for transient expression of the protein over several days.

c. Enzyme Assay:

-

Prepare a crude protein extract or microsomes (for membrane-bound enzymes like CYP450s) from the heterologous host.

-

Set up the enzyme reaction mixture containing the protein extract, the putative substrate (e.g., a triterpenoid aglycone), and necessary co-factors (e.g., UDP-sugar for UGTs, NADPH for CYP450s).

-

Incubate the reaction at an optimal temperature for a defined period.

-

Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

d. Product Analysis:

-

Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the newly formed compounds.

Extraction and Quantification of Triterpenoid Saponins by LC-MS/MS

This protocol provides a general method for the extraction and analysis of triterpenoid saponins from Tripterygium wilfordii plant material.

a. Extraction:

-

Dry and grind the plant material to a fine powder.

-

Extract the powder with a suitable solvent, such as methanol (B129727) or a methanol/water mixture, using ultrasonication or maceration.

-

Filter the extract and evaporate the solvent under reduced pressure.

-

Re-dissolve the crude extract in a suitable solvent for LC-MS analysis.

b. LC-MS/MS Analysis:

-

Use a reversed-phase C18 column for chromatographic separation.

-

Employ a gradient elution program with a mobile phase consisting of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Couple the HPLC system to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument).

-

For quantification, operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for the target saponins.

-

For identification of unknown saponins, use full scan and product ion scan modes to obtain fragmentation patterns that can aid in structure elucidation.

Diagrams

Caption: Overview of the triterpenoid saponin biosynthesis pathway.

Caption: Experimental workflow for studying triterpenoid saponin biosynthesis.

Conclusion and Future Directions

The biosynthesis of triterpenoid saponins in Tripterygium wilfordii is a complex and fascinating pathway that is beginning to be unraveled. While significant progress has been made in identifying the enzymes responsible for the formation and functionalization of the triterpenoid backbone, particularly in the context of celastrol biosynthesis, the later steps of glycosylation leading to the vast array of saponins remain a key area for future research. The identification and characterization of the specific UGTs that act on triterpenoid aglycones will be crucial for a complete understanding of this pathway.

Further research should also focus on obtaining more comprehensive quantitative data on the accumulation of a wider range of triterpenoid saponins in different tissues and under various environmental conditions. This, coupled with detailed transcriptomic and proteomic analyses, will provide a more complete picture of the regulation of this important biosynthetic pathway. A deeper understanding of the biosynthesis of triterpenoid saponins in Tripterygium wilfordii will not only advance our knowledge of plant secondary metabolism but also open up new avenues for the biotechnological production of these valuable medicinal compounds.

Proposed Preliminary Biological Screening of Epikatonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide outlines a proposed framework for the preliminary biological screening of Epikatonic acid. As of the time of writing, publicly available data on the comprehensive biological activities of this compound is limited. The experimental protocols and potential activities described herein are based on established methodologies for the screening of natural products and the known biological profiles of structurally related pentacyclic triterpenoids, such as oleanolic acid and ursolic acid. This document is intended to serve as a scientific roadmap for researchers initiating studies on this compound.

Introduction to this compound

This compound is a pentacyclic triterpenoid (B12794562) that has been isolated from plant species such as Eriope latifolia and Eriope blanchetii[1]. Triterpenoids are a large and structurally diverse class of natural products known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, cytotoxic, and antimicrobial properties. Given its chemical classification, this compound presents a promising candidate for biological screening to uncover potential therapeutic applications. One study has indicated that this compound shows some activity against the trypomastigote form of Trypanosoma cruzi, the parasite responsible for Chagas disease, although it was found to be less active than other tested compounds.

This guide provides a detailed overview of proposed experimental protocols for a preliminary biological screening of this compound, encompassing key areas of pharmacological interest.

Proposed Biological Screening Assays

A comprehensive preliminary screening of this compound should include an evaluation of its cytotoxic, antimicrobial, anti-inflammatory, and antioxidant activities.

Cytotoxicity Screening

Cytotoxicity assays are crucial to determine the potential of a compound to kill or damage cells. This is a critical first step in drug discovery, both for identifying potential anticancer agents and for assessing the safety profile of a compound.

| Cell Line | Type of Cancer | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | [Data not available] |

| A549 | Lung Carcinoma | [Data not available] |

| HeLa | Cervical Cancer | [Data not available] |

| HepG2 | Hepatocellular Carcinoma | [Data not available] |

| HEK293 | Normal Human Embryonic Kidney | [Data not available] |

IC50: The half maximal inhibitory concentration.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

-

Cell Culture: Culture the selected cancer and non-cancer cell lines in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintain in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the following day, treat the cells with serial dilutions of this compound (e.g., ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the treated cells for 48 to 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the concentration of this compound.

Caption: Workflow for MTT-based cytotoxicity screening of this compound.

Antimicrobial Screening

Antimicrobial screening is essential to identify compounds that can inhibit the growth of or kill pathogenic microorganisms.

| Microbial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive bacteria | [Data not available] |

| Escherichia coli | Gram-negative bacteria | [Data not available] |

| Pseudomonas aeruginosa | Gram-negative bacteria | [Data not available] |

| Candida albicans | Fungal | [Data not available] |

MIC: Minimum Inhibitory Concentration.

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Microbial Culture: Grow the selected microbial strains in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) overnight at 37°C (or 30°C for fungi).

-

Inoculum Preparation: Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Inoculate each well with the prepared microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (microbe and broth without the compound) and a negative control (broth only). A standard antibiotic (e.g., ampicillin (B1664943) for bacteria, fluconazole (B54011) for fungi) should be used as a reference.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Simplified LPS-induced inflammatory signaling pathway in macrophages.

Antioxidant Screening

Antioxidant screening evaluates the ability of a compound to neutralize free radicals, which are implicated in oxidative stress and various diseases.

| Assay | Parameter Measured | EC50 (µg/mL) |

| DPPH Radical Scavenging | Free Radical Scavenging | [Data not available] |

| ABTS Radical Scavenging | Free Radical Scavenging | [Data not available] |

EC50: The half maximal effective concentration.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for determining the free radical scavenging activity of a compound.

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Compound Dilution: Prepare serial dilutions of this compound in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of this compound.

-

Controls: Include a blank (methanol only) and a positive control (e.g., ascorbic acid or trolox).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The EC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Caption: Mechanism of free radical scavenging by an antioxidant compound.

Conclusion and Future Directions

This technical guide provides a foundational framework for the preliminary biological screening of this compound. The proposed assays are standard, robust, and will provide valuable initial data on the potential bioactivities of this natural product. Positive results in any of these screenings would warrant further, more in-depth investigations, including mechanism of action studies, in vivo efficacy, and toxicological assessments. The exploration of this compound's biological profile could lead to the discovery of a novel therapeutic agent.

References

Epikatonic Acid: An Uncharted Territory in Anti-Obesity Research

Despite a growing interest in the therapeutic potential of natural compounds for managing obesity, there is currently no scientific evidence to support the role of epikatonic acid as a potential anti-obesity agent. A comprehensive review of available scientific literature reveals a significant gap in research regarding the biological effects of this specific triterpenoid (B12794562) on metabolic health and adiposity.

This compound, also known as 3-epikatonic acid, is a naturally occurring triterpene that has been isolated from plants such as Eriope latifolia and Eriope blanchetii. Its chemical formula is C30H48O3. While the chemical identity of this compound is established, its physiological functions and potential pharmacological applications, particularly in the context of obesity and related metabolic disorders, remain unexplored.

The Broader Potential of Triterpenoids in Obesity Management

While information on this compound is lacking, the broader class of compounds to which it belongs—triterpenoids—has garnered considerable attention in obesity research. Various studies have demonstrated the anti-obesity effects of different triterpenoids, suggesting that this class of natural products holds promise for the development of novel therapeutic strategies.

For instance, triterpenic acids from olive oil, such as oleanolic acid and maslinic acid, have been shown to exert beneficial effects on obesity and its complications in preclinical models. These effects are attributed to a range of mechanisms, including:

-

Inhibition of Pancreatic Lipase: Some triterpenoids can inhibit the action of pancreatic lipase, a key enzyme in the digestion and absorption of dietary fats. This leads to a reduction in fat absorption and subsequent weight gain.

-

Modulation of Lipid Metabolism: Certain triterpenoids can influence the expression of genes involved in lipid synthesis and fatty acid oxidation, leading to decreased fat accumulation in the liver and adipose tissue.

-

Anti-inflammatory Effects: Obesity is characterized by a state of chronic low-grade inflammation. Some triterpenoids possess anti-inflammatory properties that can ameliorate this condition and improve insulin (B600854) sensitivity.

-

Regulation of Adipogenesis: Triterpenoids have been shown to inhibit the differentiation of pre-adipocytes into mature fat cells, thereby limiting the expansion of adipose tissue.

Future Directions

The absence of research on this compound's role in obesity presents a clear opportunity for future investigation. Given the demonstrated anti-obesity potential of other members of the triterpenoid family, it is plausible that this compound may also possess beneficial metabolic properties.

To elucidate the potential of this compound as an anti-obesity agent, future research should focus on:

-

In vitro studies: Investigating the effects of this compound on adipocyte differentiation, lipolysis, and inflammatory signaling in cell culture models.

-

In vivo studies: Evaluating the impact of this compound administration on body weight, fat mass, glucose metabolism, and lipid profiles in animal models of obesity.

-

Mechanism of action studies: Unraveling the specific molecular pathways and targets through which this compound may exert its effects.

Until such studies are conducted, any claims regarding the anti-obesity effects of this compound are purely speculative. The scientific community awaits rigorous investigation to determine if this particular triterpenoid holds any therapeutic value in the fight against obesity.

An In-depth Technical Guide to Epikatonic Acid: Physicochemical Properties and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epikatonic acid, a naturally occurring pentacyclic triterpenoid (B12794562), has garnered interest within the scientific community for its potential therapeutic applications. As a member of the oleanane (B1240867) class of triterpenoids, it shares a structural backbone with other bioactive compounds known for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on its isolation, and discusses its potential biological activities and associated signaling pathways based on current research.

Physicochemical Properties

This compound is a complex organic molecule with the IUPAC name (2R,4aS,6aS,6bR,8aR,10S,12aR,12bR,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-icosahydropicene-2-carboxylic acid[1]. Its fundamental properties are summarized in the table below. While some experimental data is available, certain parameters are based on computational predictions and should be considered accordingly.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₈O₃ | [1] |

| Molecular Weight | 456.70 g/mol | [1] |

| Melting Point | 283-284 °C | [1] |

| Boiling Point | Not Experimentally Determined | |

| Appearance | Solid (predicted) | |

| Water Solubility | 0.00055 g/L (predicted) | [1] |

| logP | 6.59 - 7.19 (predicted) | [1] |

| pKa (Strongest Acidic) | 4.62 (predicted) | [1] |

| CAS Number | 76035-62-6 | [1] |

Spectral Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and X-ray crystallography[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed 1D and 2D NMR studies have been crucial in confirming the structure and stereochemistry of this compound.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals for a pentacyclic triterpenoid structure. Key signals include those for the numerous methyl groups, olefinic protons, and the proton attached to the carbon bearing the hydroxyl group.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides further confirmation of the carbon skeleton. Notable resonances include the signal for the carboxylic acid carbon, the olefinic carbons of the double bond in the C-ring, and the carbon attached to the hydroxyl group. A comprehensive assignment of the ¹³C chemical shifts has been reported[2].

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of this compound. The fragmentation pattern observed in the mass spectrum is consistent with the oleanane triterpenoid structure.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A broad band in the region of 2500-3300 cm⁻¹ would indicate the O-H stretching of the carboxylic acid, while a strong absorption around 1700 cm⁻¹ would be characteristic of the C=O stretching of the carboxyl group. Another broad band around 3200-3600 cm⁻¹ would correspond to the O-H stretching of the alcohol group.

Experimental Protocols

Isolation and Purification of this compound from Austroplenckia populnea

A documented method for the isolation of this compound involves extraction from the chloroform (B151607) extract of Austroplenckia populnea[2]. While the specific, detailed protocol from the primary literature is not fully available in the search results, a general workflow for the isolation of triterpenoids from plant material can be outlined.

Experimental Workflow: Triterpenoid Isolation

Caption: A general workflow for the isolation and purification of this compound.

Methodology:

-

Extraction: The dried and powdered plant material is subjected to extraction with a suitable organic solvent, such as chloroform, to obtain a crude extract.

-

Fractionation: The crude extract is then subjected to column chromatography over silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically employed to separate the different components.

-

Monitoring and Collection: The separation process is monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest, as indicated by its Rf value, are collected.

-

Purification: Fractions containing pure this compound are combined and the solvent is evaporated to yield the purified compound.

-

Structure Confirmation: The identity and purity of the isolated this compound are confirmed using spectroscopic methods such as NMR and mass spectrometry, and its stereochemistry can be definitively determined by single-crystal X-ray diffraction[2].

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways directly modulated by this compound are limited, its classification as a triterpenoid allows for inferences based on the known biological activities of this class of compounds. Triterpenoids are widely recognized for their anti-inflammatory and anti-cancer properties.

Potential Anti-Cancer Activity

Some evidence suggests that this compound exhibits cytotoxic activity against certain cancer cell lines. This indicates its potential as an anti-cancer agent. The general mechanisms by which triterpenoids exert their anti-cancer effects often involve the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.

Hypothesized Signaling Pathways in Cancer

Based on the known actions of other triterpenoids, this compound may influence one or more of the following signaling pathways:

Caption: Hypothesized signaling pathways targeted by this compound in cancer cells.

-

PI3K/Akt/mTOR Pathway: This is a crucial pathway that regulates cell growth, proliferation, and survival. Many triterpenoids are known to inhibit this pathway, leading to the induction of apoptosis in cancer cells.

-

MAPK/ERK Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and survival. Its dysregulation is common in cancer, and it is a target for several natural product-based anti-cancer agents.

-

NF-κB Pathway: The transcription factor NF-κB plays a key role in inflammation and cancer by promoting the expression of genes involved in cell survival and proliferation. Inhibition of this pathway is a common mechanism of action for anti-inflammatory and anti-cancer compounds.

Further research is required to elucidate the specific molecular targets and signaling pathways through which this compound exerts its cytotoxic effects.

Conclusion

This compound is a pentacyclic triterpenoid with defined physicochemical properties and a confirmed molecular structure. While its biological activities are not yet extensively studied, its classification and preliminary data suggest potential as an anti-cancer agent. Future research should focus on detailed investigations into its mechanism of action, including the identification of its direct molecular targets and the elucidation of the specific signaling pathways it modulates. Furthermore, obtaining experimental data for all its physicochemical properties will be crucial for its potential development as a therapeutic agent. This technical guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development, providing a summary of the current knowledge on this compound and highlighting areas for future investigation.

References

An In-depth Technical Guide on the Solubility and Stability of Epikatonic Acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of this writing, specific experimental data on the solubility and stability of Epikatonic acid is not extensively available in peer-reviewed literature. This guide, therefore, provides a comprehensive framework based on established methodologies for analogous compounds, specifically other pentacyclic triterpenoid (B12794562) acids. The included data and protocols are illustrative and intended to guide researchers in designing and executing studies for this compound.

Introduction to this compound

This compound is a pentacyclic triterpenoid, a class of natural products known for a wide range of biological activities. Structurally similar to well-studied compounds like oleanolic acid and ursolic acid, this compound holds potential for therapeutic applications. However, like many other triterpenoids, it is characterized by low aqueous solubility and potential stability issues, which can hinder its development as a pharmaceutical agent.[1][2] Understanding and overcoming these challenges is a critical step in the drug development process.

This technical guide provides a detailed overview of the principles and experimental protocols for determining the solubility and stability of this compound. It is designed to be a practical resource for researchers, offering methodologies for generating crucial data needed for formulation development and regulatory submissions.

Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For poorly soluble compounds like triterpenoid acids, enhancing solubility is often a primary focus of pre-formulation studies.[3] Solubility is typically assessed in two ways: kinetic and thermodynamic solubility.

Exemplary Solubility Data

Given the lack of specific data for this compound, the following tables present exemplary solubility data for oleanolic acid, a structurally similar pentacyclic triterpenoid acid, in various solvents. This data provides a reference for the expected solubility profile of this compound.[4]

Table 1: Exemplary Thermodynamic Solubility of Oleanolic Acid in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Methanol | 25 | 1.5 |

| Ethanol | 25 | 2.8 |

| 1-Propanol | 25 | 3.5 |

| 2-Propanol | 25 | 2.1 |

| Acetone | 25 | 4.2 |

| Ethyl Acetate | 25 | 8.5 |

| Dichloromethane | 25 | 12.0 |

| Water | 25 | < 0.001 |

Table 2: Exemplary pH-Dependent Aqueous Solubility of a Triterpenoid Acid

| pH | Buffer System | Solubility (µg/mL) |

| 2.0 | 0.01 N HCl | 0.1 |

| 4.5 | Acetate Buffer | 0.5 |

| 6.8 | Phosphate Buffer | 5.2 |

| 7.4 | Phosphate Buffered Saline | 8.9 |

| 9.0 | Borate Buffer | 25.7 |

Experimental Protocols for Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. The shake-flask method is the gold standard for its determination.[5]

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the selected solvents (e.g., water, buffers of different pH, organic solvents).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspensions to settle. Separate the undissolved solid from the supernatant by centrifugation at high speed (e.g., 14,000 rpm for 20 minutes) or by filtration through a 0.22 µm filter.

-

Quantification: Aspirate an aliquot of the clear supernatant and dilute it with an appropriate solvent.

-

Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Caption: Thermodynamic Solubility Workflow.

Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of compounds from a DMSO stock solution. It measures the concentration at which a compound precipitates when diluted into an aqueous buffer.[6][7]

Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO) (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition of Aqueous Buffer: Add a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

-

Precipitation Measurement: Measure the turbidity of each well using a nephelometer or by assessing the absorbance at a high wavelength (e.g., 620 nm) with a plate reader. The concentration at which precipitation is observed is the kinetic solubility.

-

Quantification (Optional): Alternatively, filter the contents of the wells and quantify the concentration of the dissolved compound in the filtrate using HPLC-UV.

Caption: Kinetic Solubility Workflow.

Stability of this compound

Stability testing is a crucial component of drug development, providing information on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[8] These studies are essential for determining storage conditions, retest periods, and shelf life.

Forced Degradation Studies

Forced degradation, or stress testing, is undertaken to identify the likely degradation products of a drug substance. This helps in developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule.[9][10]

Table 3: Exemplary Forced Degradation Conditions and Potential Degradation Pathways for a Triterpenoid Acid

| Stress Condition | Reagent/Condition | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Isomerization, ester hydrolysis (if applicable) |

| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Epimerization, lactone formation |

| Oxidation | 3% H₂O₂, RT, 24h | Formation of epoxides, hydroxylation products |

| Thermal Degradation | 80°C, 72h | Decarboxylation, dehydration |

| Photodegradation | ICH-compliant light exposure | Photo-oxidation, isomerization |

Protocol for Forced Degradation:

-

Sample Preparation: Prepare solutions of this compound in the respective stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photolytic studies, use the solid drug substance.

-

Stress Application: Expose the samples to the specified stress conditions for a defined period. The goal is to achieve 5-20% degradation.

-

Neutralization: For acid and base hydrolysis samples, neutralize the solutions before analysis.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method, typically with mass spectrometry (LC-MS) detection, to separate and identify the degradation products.

-

Mass Balance: Ensure that the total amount of the drug and its degradation products is conserved to account for all degradation pathways.

Caption: Forced Degradation Pathways.

ICH Stability Testing

Formal stability studies are conducted according to the International Council for Harmonisation (ICH) guidelines to establish the retest period for a drug substance.[11][12]

Table 4: ICH Stability Testing Conditions

| Study | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Protocol for ICH Stability Study:

-

Batch Selection: Place at least three primary batches of this compound on the stability program.

-

Packaging: Store the samples in containers that simulate the proposed packaging for storage and distribution.

-

Storage: Place the samples in stability chambers maintained at the conditions specified in Table 4.

-

Testing Frequency: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies; 0, 3, 6 months for accelerated studies).

-

Analysis: Test the samples for appearance, purity (by a stability-indicating HPLC method), and any other critical quality attributes.

-

Data Evaluation: Evaluate the data to determine if any significant changes have occurred over time. This information is used to establish the retest period and recommended storage conditions.

Caption: ICH Stability Study Workflow.

Conclusion

While specific data for this compound remains to be published, the methodologies and frameworks presented in this guide provide a robust foundation for its characterization. By following these established protocols for solubility and stability testing, researchers can generate the necessary data to support the development of this compound as a potential therapeutic agent. The exemplary data for similar triterpenoid acids serve as a valuable benchmark for what can be expected. A thorough understanding of these physicochemical properties is paramount for successful formulation design, ensuring optimal delivery and efficacy of this promising natural product.

References

- 1. An Update on Pentacyclic Triterpenoids Ursolic and Oleanolic Acids and Related Derivatives as Anticancer Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pentacyclic Triterpene Bioavailability: An Overview of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US6656970B2 - Method and compositions for solubilization of pentacyclic triterpenes - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. charnwooddiscovery.com [charnwooddiscovery.com]

- 8. snscourseware.org [snscourseware.org]

- 9. acdlabs.com [acdlabs.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 12. database.ich.org [database.ich.org]

Methodological & Application

Application Note & Protocol: Epicatechin Extraction from Plant Material

Audience: Researchers, scientists, and drug development professionals.

Note on Terminology: The term "Epikatonic acid" is not a recognized standard in chemical literature. It is presumed that the intended compound is (-)-Epicatechin (B1671481) , a well-characterized flavan-3-ol (B1228485) and a member of the catechin (B1668976) family, which is abundant in various plants like tea, cocoa, and fruits. This document provides a comprehensive protocol for the extraction, purification, and analysis of (-)-Epicatechin.

Introduction

(-)-Epicatechin is a natural polyphenolic compound renowned for its potent antioxidant properties and potential health benefits. It is a subject of extensive research in nutrition, pharmacology, and drug development. The effective isolation of high-purity epicatechin from complex plant matrices is a critical first step for any in-vitro or in-vivo investigation. This document outlines a generalized yet detailed protocol for the solid-liquid extraction, purification, and quantification of epicatechin from plant sources. The methodology is based on common laboratory techniques, including solvent extraction, solid-phase extraction, and high-performance liquid chromatography (HPLC).

Signaling Pathway: Epicatechin and Nrf2 Activation

Epicatechin is known to modulate several cellular signaling pathways, including the Keap1-Nrf2 pathway, a critical system for cellular defense against oxidative stress.[1] Upon entering the cell, epicatechin can trigger upstream kinases like PI3K/Akt and ERK.[2] This leads to the phosphorylation and dissociation of the transcription factor Nrf2 from its cytosolic inhibitor, Keap1.[1] Once freed, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, initiating their transcription.[1] This mechanism is central to the protective effects observed in various studies.[3][4]

Caption: Diagram 1: Epicatechin-mediated Nrf2 signaling pathway.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific plant material and its epicatechin content.

Materials and Reagents

-

Equipment:

-

Grinder or mill (e.g., Wiley mill)

-

Laboratory balance

-

Soxhlet apparatus, ultrasonic bath, or orbital shaker

-

Rotary evaporator

-

Centrifuge

-

Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18 or XAD resin)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical and/or semi-preparative C18 HPLC column

-

Freeze-dryer (Lyophilizer)

-

-

Solvents and Chemicals:

-

Ethanol (B145695) (50-70%, HPLC grade)[5][6]

-

Methanol (B129727) (HPLC grade)[7]

-

Acetone (70%, HPLC grade)[8]

-

Acetonitrile (HPLC grade)

-

Chloroform (B151607) and Ethyl Acetate (B1210297) (for liquid-liquid extraction)[5]

-

(-)-Epicatechin analytical standard (>95% purity)

-

Ultrapure water

-

Step 1: Sample Preparation

-

Drying: Dry the fresh plant material (e.g., leaves, bark, seeds) in an oven at a controlled temperature (40-60°C) or by freeze-drying to a constant weight to prevent enzymatic degradation.

-

Grinding: Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for efficient extraction.[7]

-

Storage: Store the powdered material in an airtight, dark container at low temperature (-20°C) until extraction.

Step 2: Solid-Liquid Extraction

Choose one of the following methods:

-

A) Maceration (Cold Extraction):

-

B) Ultrasound-Assisted Extraction (UAE):

-

Prepare the plant powder and solvent mixture as described for maceration.

-

Place the flask in an ultrasonic bath.

-

Sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C). This method significantly reduces extraction time.[11]

-

-

Separation: After extraction, separate the supernatant from the solid residue by centrifugation (e.g., 8000 rpm for 10 min) or filtration.[8]

-

Re-extraction: Re-extract the solid residue two more times with fresh solvent to ensure exhaustive extraction.[8]

-

Concentration: Pool the supernatants and concentrate the extract under reduced pressure using a rotary evaporator at ≤45°C to obtain a crude extract.

Step 3: Extract Purification

The crude extract contains numerous co-extracted compounds. Purification is necessary to isolate epicatechin.

-

A) Liquid-Liquid Partitioning (Fractionation):

-

Dissolve the crude extract in water.

-

Perform sequential partitioning in a separatory funnel using solvents of increasing polarity, such as chloroform (to remove nonpolar compounds) followed by ethyl acetate (which will extract epicatechin and other flavonoids).[5][12]

-

Collect the ethyl acetate fraction and evaporate the solvent to yield a catechin-enriched extract.

-

-

B) Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., C18) with methanol followed by water.

-

Dissolve the crude or fractionated extract in a minimal amount of the initial mobile phase and load it onto the cartridge.

-

Wash the cartridge with water to remove highly polar impurities.

-

Elute the epicatechin fraction with methanol or an aqueous methanol/ethanol solution.[13]

-

Evaporate the solvent to obtain a purified extract.

-

Step 4: Quantification by HPLC

-

Standard Preparation: Prepare a stock solution of (-)-epicatechin standard in methanol and create a series of dilutions (e.g., 1-100 µg/mL) to generate a calibration curve.

-

Sample Preparation: Dissolve the purified, dried extract in the mobile phase and filter through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Analysis: Inject both standards and samples. Identify the epicatechin peak by comparing its retention time with the standard. Quantify the amount using the calibration curve derived from the standards.

Extraction Workflow

The following diagram illustrates the complete workflow from raw plant material to purified epicatechin.

Caption: Diagram 2: General workflow for epicatechin extraction.

Summary of Extraction Parameters and Yields